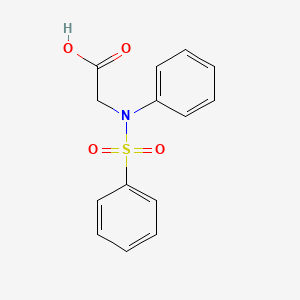

N-苯基-N-(苯磺酰基)甘氨酸

描述

N-Phenyl-N-(phenylsulfonyl)glycine is a compound that has been studied for its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Research has focused on synthesizing various analogues of this compound to enhance its lipophilic character and increase its inhibitory potential . Additionally, it has been identified as a contaminant in sewage and surface water, indicating its environmental presence and potential impact .

Synthesis Analysis

The synthesis of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues involves substituting the amino group with various lipophilic groups to increase the compound's affinity for aldose reductase . These analogues have been prepared to explore the structure-activity relationship and enhance the inhibitory activity against aldose reductase . Furthermore, N-substituted N-arylsulfonylglycines have been prepared for use in peptoid synthesis, expanding the chemical diversity of peptoids and peptide-peptoid hybrids .

Molecular Structure Analysis

The molecular structure of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues plays a crucial role in their inhibitory activity. For instance, the presence of a carbonyl moiety and an aromatic ring in the 4-benzoylamino analogue was found to significantly increase the activity compared to other derivatives . Additionally, the stereochemistry of the substituents has been shown to affect the inhibitory potency, with S stereoisomers being more active than R isomers .

Chemical Reactions Analysis

N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives have been used in various chemical reactions. For example, the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine were transformed into 2-arylsulfonamido esters using arylsulfonyl chlorides in a chemoselective fashion without racemization . This demonstrates the compound's utility in selective synthesis processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyl-N-(phenylsulfonyl)glycine contribute to its biological activity and environmental impact. Its solubility and reactivity have been exploited in the synthesis of peptoid monomers . As a contaminant, its presence in surface waters and sewage treatment plants has been quantified, with concentrations ranging from 50 to 1200 ng/l, indicating its stability and persistence in aquatic environments .

科学研究应用

1. NLRP3 Inflammasome Inhibitors

- Summary of Application : N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, which are similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been used as NLRP3 inflammasome inhibitors. These inhibitors are designed, synthesized, and evaluated to develop diversified analogs based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold .

- Methods of Application : The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .

- Results or Outcomes : Several more potent and diversified NLRP3 antagonists were identified with low nanomolar inhibitory activities. These compounds exhibited weak effects on the generation of NO and TNF-a .

2. Synthesis of Heterocyclic Compounds

- Summary of Application : Phenyl sulfonylacetophenone, a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, is considered one of the most important synthons in synthetic organic chemistry. It has been widely used as a nucleophile in many organic transformations .

- Methods of Application : β-Ketosulfone, an active C–H acid, has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms .

- Results or Outcomes : β-Ketosulfone has been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .

3. Radical Photopolymerization Co-initiators

- Summary of Application : N-Phenylglycine (NPG), a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization .

- Methods of Application : NPG is used in combination with camphorquinone to initiate photopolymerization of hydroxyethyl acrylate aqueous solution .

- Results or Outcomes : The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

4. Inhibitors of Aldose Reductase

- Summary of Application : N-(phenylsulfonyl)-N-phenylglycines, similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been prepared as analogues of aldose reductase inhibitors .

- Methods of Application : These compounds are synthesized and evaluated for their inhibitory activity against aldose reductase .

- Results or Outcomes : Several derivatives display greater inhibitory activity than the corresponding glycines, suggesting that N-phenyl substitution enhances affinity for aldose reductase .

5. Radical Photopolymerization Co-initiators

- Summary of Application : N-Phenylglycine (NPG), a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization .

- Methods of Application : NPG is used in combination with camphorquinone to initiate photopolymerization of hydroxyethyl acrylate aqueous solution .

- Results or Outcomes : The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

6. Inhibitors of Aldose Reductase

- Summary of Application : N-(phenylsulfonyl)-N-phenylglycines, similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been prepared as analogues of the N-(phenylsulfonyl)glycine 1 aldose reductase inhibitors .

- Methods of Application : These compounds are synthesized and evaluated for their inhibitory activity against aldose reductase .

- Results or Outcomes : Several derivatives display greater inhibitory activity than the corresponding glycines 1, suggesting that N-phenyl substitution enhances affinity for aldose reductase .

安全和危害

The safety and hazards of “N-Phenyl-N-(phenylsulfonyl)glycine” are not explicitly provided in the available resources. However, “N-Phenylglycine” is labeled with the signal word “Warning” and has hazard statements H315, H319, H3351.

未来方向

The future directions of “N-Phenyl-N-(phenylsulfonyl)glycine” are not mentioned in the available resources.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

属性

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLYGOCDZDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357188 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-N-(phenylsulfonyl)glycine | |

CAS RN |

59724-82-2 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)